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Compound of Interest

Compound Name: p-Hydroxyphenyl chloroacetate

Cat. No.: B079083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for p-
Hydroxyphenyl chloroacetate, a molecule of interest in various research and development

applications. Due to the limited availability of direct experimental spectra for this specific

compound in publicly accessible databases, this guide presents predicted data based on the

analysis of structurally similar compounds. The information herein serves as a valuable

reference for the characterization and analysis of p-Hydroxyphenyl chloroacetate.

Spectroscopic Data Summary
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for p-Hydroxyphenyl chloroacetate. These

predictions are derived from known spectral data of analogous compounds, including other

substituted phenylacetates and phenolic compounds.

Table 1: Predicted ¹H NMR Spectral Data for p-Hydroxyphenyl Chloroacetate
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

-CH₂- (Chloroacetyl) 4.3 - 4.7 Singlet N/A

Ar-H (ortho to -OH) 6.8 - 7.0 Doublet 8.0 - 9.0

Ar-H (ortho to -

OCOCH₂Cl)
7.1 - 7.3 Doublet 8.0 - 9.0

Ar-OH 5.0 - 6.0 (variable) Broad Singlet N/A

Caption: Predicted ¹H NMR chemical shifts for p-Hydroxyphenyl chloroacetate in a typical

deuterated solvent like CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data for p-Hydroxyphenyl Chloroacetate

Carbon Assignment Predicted Chemical Shift (δ, ppm)

-CH₂- (Chloroacetyl) 40 - 45

C=O (Ester) 165 - 170

Ar-C (ipso to -OH) 150 - 155

Ar-C (ipso to -OCOCH₂Cl) 145 - 150

Ar-C (ortho to -OH) 115 - 120

Ar-C (ortho to -OCOCH₂Cl) 120 - 125

Caption: Predicted ¹³C NMR chemical shifts for p-Hydroxyphenyl chloroacetate.

Table 3: Predicted IR Absorption Bands for p-Hydroxyphenyl Chloroacetate
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Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

O-H Stretch (Phenol) 3200 - 3600 Strong, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C=O Stretch (Ester) 1750 - 1770 Strong

C=C Stretch (Aromatic) 1450 - 1600 Medium

C-O Stretch (Ester) 1150 - 1250 Strong

C-Cl Stretch 600 - 800 Medium

Caption: Predicted major infrared absorption bands for p-Hydroxyphenyl chloroacetate.

Table 4: Predicted Mass Spectrometry Data for p-Hydroxyphenyl Chloroacetate

Fragment Ion Predicted m/z Interpretation

[M]⁺ 186/188
Molecular ion (presence of ³⁵Cl

and ³⁷Cl isotopes)

[M - COCH₂Cl]⁺ 109 Loss of the chloroacetyl group

[C₆H₅O]⁺ 93 Phenoxy cation

[C₅H₅]⁺ 65 Cyclopentadienyl cation

Caption: Predicted key fragments in the electron ionization mass spectrum of p-
Hydroxyphenyl chloroacetate.

Experimental Protocols
The following are detailed, generalized experimental protocols for obtaining NMR, IR, and MS

spectra for an organic compound such as p-Hydroxyphenyl chloroacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Weigh approximately 5-10 mg of the solid p-Hydroxyphenyl chloroacetate sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃; Acetone-d₆, (CD₃)₂CO; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a

clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

If required for chemical shift referencing, add a small amount of an internal standard such

as tetramethylsilane (TMS).

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal resolution.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate

number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g.,

1024 or more) and a longer relaxation delay may be necessary due to the lower natural

abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at

0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
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Analyze the multiplicities and coupling constants to elucidate the proton-proton

connectivities.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and

allowing it to dry completely.

Place a small amount of the solid p-Hydroxyphenyl chloroacetate sample directly onto

the ATR crystal.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between

the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the final absorbance or transmittance spectrum.

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹. An appropriate number

of scans (e.g., 16 or 32) should be co-added to improve the signal-to-noise ratio.

Data Analysis:

Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule.

Compare the peak positions (in cm⁻¹) and intensities to known correlation charts to

confirm the presence of key structural features.

Mass Spectrometry (MS)
Sample Preparation:
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Prepare a dilute solution of p-Hydroxyphenyl chloroacetate in a volatile organic solvent

(e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 1

mg/mL.

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the

same solvent.

Instrumentation and Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer. For volatile compounds, a direct

insertion probe or a gas chromatography (GC) inlet can be used.

In the ion source, the sample molecules are bombarded with high-energy electrons

(typically 70 eV), causing ionization and fragmentation.

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

Data Analysis:

Identify the molecular ion peak ([M]⁺), which corresponds to the molar mass of the

compound. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio)

should be visible in the molecular ion cluster.

Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

Propose logical fragmentation pathways to explain the formation of the observed fragment

ions, which can provide valuable structural information.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comprehensive spectral analysis of

an organic compound like p-Hydroxyphenyl chloroacetate.
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Caption: General workflow for the spectral characterization of p-Hydroxyphenyl
chloroacetate.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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